2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Chemical Formula: C₂₄H₂₀N₆O₄S
IUPAC Name: 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
The compound belongs to the class of pyridazinone derivatives. It combines a pyridazinone core with a thiazole moiety and a substituted phenyl group. Its intricate structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Final Steps:
- Industrial-scale production methods are proprietary, but they likely involve efficient synthetic routes and optimized reaction conditions.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H19N5O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H19N5O4S/c1-30-18-5-3-15(11-19(18)31-2)16-4-6-21(29)27(26-16)12-20(28)25-22-24-17(13-32-22)14-7-9-23-10-8-14/h3-11,13H,12H2,1-2H3,(H,24,25,28) |
InChI Key |
INPSXJIEHJYLHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)OC |
Origin of Product |
United States |
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